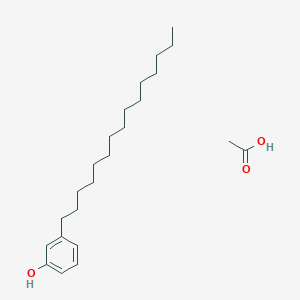

Acetic acid;3-pentadecylphenol

Description

Acetic acid;3-pentadecylphenol is a phenolic lipid derivative synthesized from 3-pentadecylphenol, a component of cardanol derived from cashew nut shell liquid (CNSL), a renewable resource . The compound is typically produced through a multi-step process:

Esterification: 3-Pentadecylphenol reacts with succinic anhydride to form cardanol succinic acid in the presence of dimethyl aminopyridine (DMAP) .

Acid Chloride Formation: The succinic acid derivative is converted to its acid chloride using phosphorus trichloride (PCl₃) .

Acylthiourea Functionalization: The acid chloride reacts with diethylthiourea to introduce the acylthiourea group, yielding a surfactant (e.g., NS-14) with enhanced interfacial activity .

This compound combines the hydrophobic pentadecyl chain (C15) with a polar phenolic-acetic acid moiety, making it effective in applications such as surfactants, emulsifiers, and bioactive agents .

Structure

3D Structure of Parent

Properties

CAS No. |

52122-74-4 |

|---|---|

Molecular Formula |

C23H40O3 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

acetic acid;3-pentadecylphenol |

InChI |

InChI=1S/C21H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20;1-2(3)4/h15,17-19,22H,2-14,16H2,1H3;1H3,(H,3,4) |

InChI Key |

VNQXABZQTLDGNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-pentadecylphenol typically involves the reaction of 3-pentadecylphenol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction can be represented as follows:

[ \text{3-pentadecylphenol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-pentadecylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

Acetic acid;3-pentadecylphenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of acetic acid;3-pentadecylphenol involves its interaction with cellular components. The phenolic hydroxyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can have both beneficial and detrimental effects depending on the context. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences :

- Alkyl Chain Length: 3-Pentadecylphenol derivatives have a long C15 chain, enhancing hydrophobicity compared to shorter-chain analogues like 4-hydroxyphenylacetic acid .

- Functional Groups: The acylthiourea group in this compound improves surfactant efficiency, unlike anacardic acid’s carboxyl group, which is better suited for pH-dependent bioactivity .

Key Differences :

- Renewable Sourcing: this compound is derived from CNSL, whereas anacardic acid and cinnamic acid derivatives often rely on petrochemical precursors .

- Complexity: The acylthiourea functionalization in this compound requires multiple steps, increasing synthesis complexity compared to simpler esterifications .

Physicochemical Properties

Notable Trends:

- Hydrophobicity: The C15 chain in this compound drastically reduces water solubility compared to smaller phenolic acids .

- Acidity: Anacardic acid’s carboxylic acid group makes it significantly more acidic than phenolic analogues .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-pentadecylphenol derivatives, and how do reaction conditions influence yield?

- Methodology : 3-Pentadecylphenol derivatives can be synthesized via acetylation, benzoylation, or methylation. For acetylation, react 3-pentadecylphenol with acetic anhydride and pyridine under controlled reflux conditions. Benzoylation involves sodium hydroxide and benzoyl chloride in a stoichiometric ratio, followed by ethyl acetate extraction . Natural isolation from Sesamum indicum waste seeds via methanolic extraction and chromatographic fractionation is also viable but yields lower purity . Optimize temperature and solvent polarity (e.g., n-heptane) during crystallization to improve purity, as solubility decreases with cooling .

Q. How can acetic acid concentration be accurately quantified in complex mixtures?

- Methodology : Titration with sodium hydroxide (1.00 M) using phenolphthalein as an indicator provides a basic approach, though errors (~13.6%) may arise from measurement inaccuracies . For enzymatic precision, use cholinesterase to hydrolyze acetylcholine to choline and acetic acid, then quantify via spectrophotometry at 37°C and pH 7.4 . High-performance liquid chromatography (HPLC) with UV detection at 210 nm offers higher sensitivity for trace acetic acid in biological matrices .

Q. What analytical techniques are suitable for identifying 3-pentadecylphenol in environmental or biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5MS) and electron ionization effectively identifies 3-pentadecylphenol in marsh clam extracts, achieving >90% match quality . Thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (7:3) mobile phase provides rapid preliminary screening . For quantification, pair LC-MS with electrospray ionization in negative mode to enhance detection limits in serum or plant extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-pentadecylphenol derivatives?

- Methodology : Discrepancies in IC₅₀ values (e.g., 16.9 μM for Leishmania donovani vs. variable insecticidal efficacy) may stem from assay conditions. Standardize bioassays using identical solvent controls (e.g., 0.023% Tween 20 emulsions) and replicate counts (n ≥ 5). Validate purity via NMR and HPLC before testing. Compare results across models (e.g., larval mortality in Liriomyza sativae vs. protozoan promastigotes) to isolate structure-activity relationships .

Q. What strategies optimize the crystallization of 3-pentadecylphenol during synthesis?

- Methodology : Solubility in n-heptane is temperature-dependent; cooling from 50°C to 10°C increases yield by 40%. Determine the metastable zone width via polythermal methods to avoid premature nucleation. Seed crystals (0.5% w/w) at 30°C improve crystal size uniformity. Monitor supersaturation using in-line turbidity probes to refine cooling rates .

Q. How do structural modifications of 3-pentadecylphenol alter its mechanism of action against pathogens?

- Methodology : Acetylation of the phenolic -OH group enhances lipophilicity, improving membrane penetration in Leishmania parasites. Compare methylated (electron-donating) vs. benzoylated (electron-withdrawing) derivatives via molecular docking to sterol-binding proteins. Validate with fluorescence assays measuring membrane disruption in live/dead staining protocols .

Q. What advanced techniques validate acetic acid’s role in enzymatic pathways?

- Methodology : Isotopic labeling (e.g., ¹⁴C-acetic acid) tracks incorporation into fatty acid synthesis in astrocyte cultures. Use pH-sensitive electrodes to monitor real-time uptake kinetics, revealing proton-dependent transport mechanisms. Knockout models (e.g., acetyl-CoA synthetase-deficient strains) clarify metabolic flux via GC-MS metabolomics .

Methodological Considerations

- Data Contradiction Analysis : When bioactivity results conflict, cross-reference purity assessments (e.g., elemental analysis vs. HPLC), solvent effects (polar vs. non-polar emulsions), and organism-specific metabolic pathways .

- Experimental Design : For toxicity studies, pre-screen non-phytotoxic concentrations (1–5% w/w emulsions) on model plants (e.g., melon seedlings) to establish safe thresholds before insecticidal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.